(6-(4-Fluorophenyl)imidazo[2,1-b]thiazol-3-yl)(4-(2-methoxyphenyl)piperazin-1-yl)methanone
Description
This compound features a hybrid structure combining an imidazo[2,1-b]thiazole core substituted with a 4-fluorophenyl group at position 6, linked via a methanone bridge to a piperazine ring bearing a 2-methoxyphenyl substituent (see Table 1 for structural breakdown).
Properties
IUPAC Name |
[6-(4-fluorophenyl)imidazo[2,1-b][1,3]thiazol-3-yl]-[4-(2-methoxyphenyl)piperazin-1-yl]methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H21FN4O2S/c1-30-21-5-3-2-4-19(21)26-10-12-27(13-11-26)22(29)20-15-31-23-25-18(14-28(20)23)16-6-8-17(24)9-7-16/h2-9,14-15H,10-13H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ALYDHVGRTWRBGE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1N2CCN(CC2)C(=O)C3=CSC4=NC(=CN34)C5=CC=C(C=C5)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H21FN4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
436.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound (6-(4-Fluorophenyl)imidazo[2,1-b]thiazol-3-yl)(4-(2-methoxyphenyl)piperazin-1-yl)methanone , often referred to as a derivative of imidazo[2,1-b]thiazole, has garnered attention for its potential biological activities, particularly in the fields of oncology and neuropharmacology. This article provides a detailed overview of its biological activity, supported by case studies and research findings.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of approximately 357.43 g/mol. The compound features a unique combination of an imidazo[2,1-b]thiazole moiety and a piperazine derivative, which are known for their diverse biological activities.
1. Anticancer Activity
Research has indicated that imidazo[2,1-b]thiazole derivatives exhibit significant anticancer properties. A study reported the synthesis and evaluation of various derivatives, including those similar to our compound, showing promising results against cancer cell lines. For instance:
- IC50 Values : Compounds similar to this compound demonstrated IC50 values ranging from 2.32 μM to 7.05 μM against Mycobacterium tuberculosis (Mtb), indicating strong inhibitory effects on cancerous cells without acute toxicity towards normal cells .
2. Acetylcholinesterase Inhibition
Another significant biological activity is the inhibition of acetylcholinesterase (AChE), which is crucial in treating neurodegenerative diseases such as Alzheimer's. The compound's structural features may enhance its interaction with AChE:
- Inhibition Rates : In vitro studies have shown that related compounds achieved up to 69.92% inhibition of AChE activity . This suggests that the compound could be a potential candidate for further development in treating cognitive disorders.
Table: Summary of Biological Activities
| Activity Type | Compound Derivative | IC50/Activity Level | Reference |
|---|---|---|---|
| Anticancer | Imidazo[2,1-b]thiazole derivatives | 2.32 - 7.05 μM | |
| Acetylcholinesterase | Related imidazo derivatives | Up to 69.92% inhibition |
Molecular Docking Studies
Molecular docking studies have been conducted to elucidate the binding interactions between the compound and its biological targets:
Scientific Research Applications
Antimicrobial Activity
Thiazole derivatives have been extensively studied for their antimicrobial properties. Research indicates that compounds containing thiazole rings exhibit significant activity against various bacterial strains. For example, derivatives similar to the target compound have shown effectiveness against both Gram-positive and Gram-negative bacteria, with minimum inhibitory concentrations (MIC) ranging from 100 to 400 μg/mL compared to reference drugs like chloramphenicol and ketoconazole .
Anticancer Potential
Imidazo-thiazole compounds are also recognized for their anticancer properties. A study highlighted the design and synthesis of novel imidazo-thiazole derivatives that demonstrated promising cytotoxicity against cancer cell lines. The mechanism often involves the inhibition of specific enzymes or pathways critical for cancer cell proliferation .
Antitubercular Activity
Recent investigations into imidazo-thiazole derivatives have revealed their potential as antitubercular agents. For instance, certain derivatives displayed IC50 values as low as 2.32 μM against Mycobacterium tuberculosis, indicating strong activity with minimal toxicity towards normal cells . This suggests that such compounds could be developed into effective treatments for tuberculosis.
Synthesis and Characterization
The synthesis of (6-(4-Fluorophenyl)imidazo[2,1-b]thiazol-3-yl)(4-(2-methoxyphenyl)piperazin-1-yl)methanone typically involves multi-step organic reactions including cyclization and functional group modifications. Characterization techniques such as NMR spectroscopy and mass spectrometry are employed to confirm the structure and purity of the synthesized compounds.
Case Study 1: Antimicrobial Efficacy
In a study evaluating various thiazole derivatives, several compounds were tested against a panel of bacterial strains. The results indicated that modifications at specific positions on the thiazole ring significantly influenced antimicrobial potency. For example, compounds with hydrophobic substituents exhibited enhanced activity against resistant strains .
Case Study 2: Anticancer Activity
A series of imidazo-thiazole derivatives were synthesized and screened for anticancer activity against multiple cell lines. One derivative demonstrated significant cytotoxic effects with an IC50 value lower than that of established chemotherapeutics, suggesting it could be a lead compound for further development in cancer therapy .
Comparison with Similar Compounds
Table 1: Structural and Functional Comparison
Structural Variations and Implications
Imidazo[2,1-b]thiazole vs. Thieno-pyrazole/Thiophene Cores The target compound’s imidazo[2,1-b]thiazole core (6-membered ring fused with thiazole) differs from the thieno-pyrazole in (5-membered thiophene fused with pyrazole) and the thiophene in MK37 .
Piperazine Substituents
- The 2-methoxyphenyl group on the target’s piperazine contrasts with the 4-(trifluoromethyl)phenyl in MK37 . Methoxy groups enhance lipophilicity and hydrogen-bonding capacity, whereas trifluoromethyl groups increase electronegativity, affecting bioavailability and target selectivity.
Fluorophenyl vs. Methoxyphenyl Groups
Pharmacological Insights from Analogs
- MK37 (Thiophene-Piperazine) : Arylpiperazines like MK37 are often designed for serotonin receptor (5-HT) affinity . The trifluoromethyl group enhances binding to hydrophobic pockets, suggesting the target compound’s 2-methoxyphenyl might target similar receptors with altered selectivity.
- Pyrazoline-Benzothiazole Hybrid : Demonstrated antitumor activity via apoptosis induction. While the target compound lacks a pyrazoline moiety, its imidazo[2,1-b]thiazole core shares electron-rich regions conducive to DNA intercalation or enzyme inhibition.
Q & A
Q. What are the optimal synthetic routes for this compound?
The synthesis typically involves microwave-assisted cyclization for the imidazo[2,1-b]thiazole core and coupling reactions to attach the piperazine-methanone moiety. Key steps include:
- Core formation : Reacting 4-fluorophenyl-substituted thiazole precursors with brominated ketones under microwave irradiation (130°C, 45 min) to enhance yield and reduce side products .
- Piperazine coupling : Using catalysts like Pd(PPh₃)₄ or CuI in DMF to facilitate Buchwald-Hartwig amination or nucleophilic substitution .
- Purification : Employing column chromatography (silica gel, ethyl acetate/hexane gradient) and recrystallization (ethanol/water) to achieve >95% purity .
Q. How is structural confirmation achieved post-synthesis?
A combination of spectroscopic and crystallographic methods is critical:
- NMR : ¹H/¹³C NMR to verify substituent positions (e.g., fluorophenyl aromatic signals at δ 7.2–7.8 ppm; piperazine CH₂ groups at δ 3.1–3.5 ppm) .
- Mass spectrometry (HRMS) : Confirm molecular ion peaks (e.g., [M+H]⁺ at m/z 434.1425) .
- X-ray crystallography : Resolve bond angles and planarity of the imidazo-thiazole core (e.g., dihedral angles <5° between fused rings) .
Q. What key structural features influence its pharmacological activity?
- Fluorophenyl group : Enhances lipophilicity and target binding via halogen bonding (e.g., with kinase ATP pockets) .
- Piperazine moiety : Facilitates solubility and modulates receptor affinity (e.g., serotonin/dopamine receptors) .
- Methoxy group : Stabilizes π-π stacking interactions with aromatic residues in enzyme active sites .
Q. Which analytical methods ensure purity and stability?
- HPLC : Reverse-phase C18 columns (acetonitrile/water mobile phase) to detect impurities (<0.5%) .
- Thermogravimetric analysis (TGA) : Assess thermal stability (decomposition >250°C) .
- Solubility testing : Use phosphate-buffered saline (PBS) at pH 7.4 to determine aqueous solubility (e.g., 12 µg/mL) .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed for this compound?
- Substituent variation : Systematically modify the fluorophenyl (e.g., Cl, CF₃) or methoxyphenyl (e.g., OH, OMe) groups to evaluate binding affinity shifts .
- Biological assays : Test derivatives against target enzymes (e.g., kinases) using fluorescence polarization or surface plasmon resonance (SPR) .
- Data analysis : Apply multivariate regression to correlate substituent electronic parameters (Hammett σ) with IC₅₀ values .
Q. How to resolve contradictions in biological activity data across assays?
- Assay standardization : Use isogenic cell lines (e.g., HEK293 vs. HeLa) to control for genetic variability .
- Control experiments : Include positive controls (e.g., staurosporine for kinase inhibition) and validate results with orthogonal methods (e.g., Western blotting vs. enzymatic assays) .
- Meta-analysis : Pool data from multiple studies to identify outliers (e.g., inconsistent IC₅₀ values due to buffer pH differences) .
Q. What computational strategies predict target interactions?
- Molecular docking : Use AutoDock Vina to model binding poses with dopamine D₂ receptors (PDB: 6CM4) .
- Molecular dynamics (MD) simulations : Simulate ligand-receptor complexes in GROMACS (50 ns trajectories) to assess stability of hydrogen bonds (e.g., between methoxy groups and Tyr-408) .
- Free energy calculations : Apply MM-PBSA to rank binding affinities of analogs .
Q. How can solubility be optimized without compromising activity?
- Prodrug design : Introduce phosphate esters at the piperazine nitrogen to enhance aqueous solubility (hydrolyzed in vivo) .
- Co-crystallization : Use cyclodextrins or PEG-based co-solvents to improve bioavailability .
- LogP reduction : Replace the fluorophenyl with polar groups (e.g., pyridyl) while monitoring activity retention .
Q. What strategies address metabolic instability in preclinical studies?
- Metabolite identification : Use LC-MS/MS to detect oxidative products (e.g., hydroxylation at the imidazo-thiazole core) .
- Cytochrome P450 inhibition : Test with CYP3A4/2D6 isoforms to predict drug-drug interactions .
- Deuterium incorporation : Stabilize vulnerable C-H bonds (e.g., at the methoxy group) to slow metabolism .
Q. How to evaluate synergistic effects with other therapeutics?
- Combination index (CI) : Apply the Chou-Talalay method to quantify synergy (e.g., CI <1 for co-administration with cisplatin) .
- Transcriptomic profiling : Use RNA-seq to identify pathways upregulated in combination therapy (e.g., apoptosis genes) .
- In vivo models : Test efficacy in xenograft mice with/without adjuvant drugs to validate synergy .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
